Diethyl 1-methylcyclopropane-1,2-dicarboxylate
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Overview
Description
Diethyl 1-methylcyclopropane-1,2-dicarboxylate is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclopropane, characterized by the presence of two ester groups attached to the cyclopropane ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 1-methylcyclopropane-1,2-dicarboxylate can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxide. The reaction involves an intramolecular condensation that forms the cyclopropane ring . The reaction conditions typically include refluxing the reactants in an alcohol solvent, such as ethanol, for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial production also focuses on minimizing by-products and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-methylcyclopropane-1,2-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Hydrolysis: 1-methylcyclopropane-1,2-dicarboxylic acid.
Reduction: 1-methylcyclopropane-1,2-diol.
Scientific Research Applications
Diethyl 1-methylcyclopropane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving cyclopropane derivatives, which have biological activity and potential therapeutic applications.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 1-methylcyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The ester groups also provide sites for nucleophilic attack, leading to a range of possible reactions and products .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,1-cyclopropanedicarboxylate: Similar structure but lacks the methyl group on the cyclopropane ring.
Diethyl 2-methylcyclopropane-1,1-dicarboxylate: Similar structure with a methyl group on the 2-position of the cyclopropane ring.
Uniqueness
Diethyl 1-methylcyclopropane-1,2-dicarboxylate is unique due to the presence of the methyl group on the 1-position of the cyclopropane ring, which influences its reactivity and the types of reactions it can undergo. This structural feature can lead to different reaction pathways and products compared to its analogs.
Properties
IUPAC Name |
diethyl 1-methylcyclopropane-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-8(11)7-6-10(7,3)9(12)14-5-2/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFLVRTAYJTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439235 |
Source
|
Record name | 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91057-94-2 |
Source
|
Record name | 1,2-Cyclopropanedicarboxylic acid, 1-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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